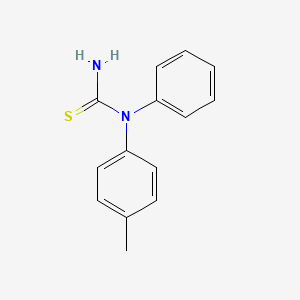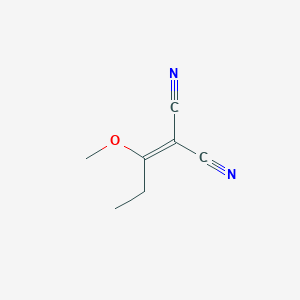
2,6-Dibromo-3-chloro-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3-chloro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C₅HBr₂ClN₂O₂ and a molecular mass of 316.33 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-chloro-5-nitropyridine typically involves the bromination and chlorination of nitropyridine derivatives. For instance, 3-nitropyridine can be brominated using bromine in the presence of a catalyst to yield 2,6-dibromo-3-nitropyridine . The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-3-chloro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Major Products Formed
Applications De Recherche Scientifique
2,6-Dibromo-3-chloro-5-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-3-chloro-5-nitropyridine involves its reactivity towards nucleophiles and reducing agents. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the pyridine ring makes it highly reactive in substitution and reduction reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,6-Dibromo-3-chloro-5-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring. This unique combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of derivatives .
Propriétés
Numéro CAS |
55304-81-9 |
|---|---|
Formule moléculaire |
C5HBr2ClN2O2 |
Poids moléculaire |
316.33 g/mol |
Nom IUPAC |
2,6-dibromo-3-chloro-5-nitropyridine |
InChI |
InChI=1S/C5HBr2ClN2O2/c6-4-2(8)1-3(10(11)12)5(7)9-4/h1H |
Clé InChI |
DISJSVBEEGHXTC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Cl)Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)











